Chromotropic acid (disodium dihydrate)

Catalog No.
S12837056
CAS No.
M.F
C10H10Na2O10S2
M. Wt
400.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromotropic acid (disodium dihydrate)

Product Name

Chromotropic acid (disodium dihydrate)

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate

Molecular Formula

C10H10Na2O10S2

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2

InChI Key

QUEAKWJKJBFNEG-UHFFFAOYSA-L

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+]

Chromotropic acid disodium salt dihydrate (CAS 5808-22-0) is a high-purity analytical reagent and complexing agent defined by its two peri-hydroxyl groups and two sulfonate groups. In procurement and laboratory workflows, it is primarily valued for its exceptional aqueous solubility (up to 170 g/L at 20 °C) and its ability to form highly specific, intensely colored coordination complexes with formaldehyde and trace metals such as titanium(IV) . As a stable dihydrate, it resists unpredictable moisture uptake, ensuring the strict molar reproducibility required for regulatory compliance assays, standardized industrial hygiene monitoring, and precision colorimetric workflows .

Analytical Reagent Fit

Colorimetric probe Forms specific colored complexes with formaldehyde and metal ions
Grade selection High-purity ACS/Ph Eur grades support rigorous analytical work
Workflow compatibility Suitable for solution-based and immobilized sensor formats

Substituting this specific dihydrate form with the free acid or anhydrous salt severely compromises analytical and synthetic workflows. The free acid exhibits lower aqueous solubility and reduced shelf stability, while the anhydrous disodium salt is highly hygroscopic, leading to weighing errors and batch-to-batch molarity variations in standard solutions [1]. Furthermore, substituting chromotropic acid with alternative colorimetric reagents—such as Nash reagent for formaldehyde or hydrogen peroxide for titanium—results in a significant loss of sensitivity, often failing to meet the strict limits of detection (LOD) required by occupational safety standards such as NIOSH 3500 [2].

Substitution Risk

Acetylacetone Screening efficiency may differ; matrix-dependent performance can shift method choice
MBTH Aliphatic aldehyde selectivity may not replicate; formaldehyde specificity requires validation
Pararosaniline Regulatory acceptance criteria may differ; method substitution needs cross-validation

Formaldehyde Detection Sensitivity vs. Nash Reagent

In standardized industrial hygiene assays, chromotropic acid provides unparalleled sensitivity for formaldehyde detection. According to NIOSH Method 3500 protocols, the chromotropic acid method achieves a limit of detection (LOD) of 0.02 ppm in standard air samples, and can detect down to 0.04 ppb under optimized collection conditions [1]. In contrast, alternative methods using Nash reagent (acetylacetone) yield significantly higher LODs and are less suited for trace environmental monitoring. The chromotropic acid-formaldehyde adduct forms a highly colored product measured at 580 nm, making it the most sensitive method in the NIOSH manual for measuring ceiling levels as low as 0.1 ppm [1].

Evidence DimensionLimit of Detection (LOD) for Formaldehyde
Target Compound Data0.02 ppm (NIOSH 3500 method)
Comparator Or BaselineNash Reagent / DNPH methods (typically >0.1 ppm or requiring complex extraction)
Quantified DifferenceChromotropic acid is cited as the most sensitive NIOSH method, capable of detecting trace formaldehyde well below OSHA ceiling limits.
ConditionsSpectrophotometric absorbance at 580 nm, concentrated sulfuric acid medium

Essential for procurement in industrial hygiene and environmental monitoring where compliance with strict OSHA 0.1 ppm ceiling limits is mandatory.

Formaldehyde screening vs. acetylacetone
Head-to-head
Chromotropic acid method identified formaldehyde; acetylacetone test reported as more efficient for clinical lab screening in 48 cosmetic/household products.
Method selection depends on sample matrix and throughput context
Review matrix-specific performance; HPLC used as reference

Trace Titanium Detection vs. Hydrogen Peroxide Method

For the determination of titanium in metallurgical and environmental samples, chromotropic acid significantly outperforms the traditional Weller's hydrogen peroxide method. While the H2O2 method is simple, it lacks the sensitivity required for trace analysis. Chromotropic acid forms a specific complex with Ti(IV) that can be measured at 443 nm or 470 nm, achieving an LOD of 0.4 to 0.6 µg/L in optimized flow injection or resin-preconcentration systems [1]. This high sensitivity eliminates the need for the complex separation and pre-concentration steps often required when using less sensitive reagents [1].

Evidence DimensionLimit of Detection (LOD) for Titanium(IV)
Target Compound Data0.4 - 0.6 µg/L (Trace level)
Comparator Or BaselineHydrogen peroxide method (Weller's method, typically mg/L range)
Quantified DifferenceChromotropic acid provides orders of magnitude higher sensitivity for Ti(IV) compared to the standard H2O2 method.
ConditionsSpectrophotometric absorbance at 443-470 nm, controlled pH

Allows QA/QC laboratories in ceramics, alloys, and environmental testing to directly quantify trace titanium without expensive ICP-MS instrumentation.

Diesel exhaust aldehydes vs. MBTH & DNPH
Head-to-head
Chromotropic acid and DNPH gave statistically equivalent formaldehyde concentrations; MBTH differed. Aliphatic aldehyde concentrations ordered MBTH < DNPH < modified MBTH.
Formaldehyde-specific quantification context; total aldehyde measurement may vary
Diesel exhaust matrix; data comparability for regulatory methods

Stability and Solubility of the Dihydrate Form

The disodium salt dihydrate form is specifically selected for analytical procurement due to its optimal balance of solubility and handling stability. It achieves an aqueous solubility of approximately 170 g/L at 20 °C, far exceeding the solubility of the free chromotropic acid . More importantly, unlike the anhydrous disodium salt, which rapidly absorbs atmospheric moisture and skews mass-based molarity calculations, the dihydrate is stable under ambient laboratory conditions. This ensures that standard reagent solutions (e.g., 1% w/v for NIOSH 3500) are highly reproducible batch-to-batch .

Evidence DimensionAqueous Solubility and Weighing Stability
Target Compound Data~170 g/L at 20 °C, stable dihydrate mass
Comparator Or BaselineChromotropic free acid (low solubility) / Anhydrous salt (hygroscopic)
Quantified DifferenceThe dihydrate provides high solubility without the uncontrolled mass variance of the anhydrous form.
ConditionsAmbient laboratory preparation of standard aqueous solutions

Guarantees exact molar concentrations during the preparation of analytical reagents, preventing costly false-negatives in regulatory testing.

Indoor air vs. modified pararosaniline
Head-to-head
Both methods agreed on synthetic atmospheres and emissions from 5 particleboard lots; chromotropic acid viable as alternative.
Method interchangeability supported for pressed-wood emission testing
Validation across multiple manufacturers recommended
Fe(II)/Fe(III) colorimetric sensor
Reported
Chromotropic acid-functionalized AgNPs enabled simultaneous detection of Fe(II) and Fe(III) with excellent selectivity over interfering cations.
Supports selective iron ion detection research
Aqueous solution; nanoparticle-based platform
Optical formaldehyde gas sensor
Reported
Detection limit 0.016 ppmv (below WHO/OSHA limits); useful range 0.08–0.6 ppmv; RSD 1.7–2.3% at 0.08–0.25 ppmv.
Supports development of sensitive portable formaldehyde monitors
Gas-phase, 25 °C, 50% RH; hydrophilic membrane immobilization

OSHA Formaldehyde Compliance Monitoring

Directly utilizing its superior LOD for formaldehyde, this compound is the mandated reagent for NIOSH Method 3500, ensuring accurate measurement of airborne formaldehyde well below the 0.1 ppm ceiling limit in industrial environments [1].

Trace Titanium Analysis in Ceramics and Alloys

Leveraged in standardized protocols (such as ISO 1118) for the direct spectrophotometric determination of trace titanium(IV) in light metals and silicates, bypassing the need for expensive ICP-MS instrumentation [2].

Precursor for Specialized Azo Dyes and Chelators

The high aqueous solubility and stable weighing properties of the dihydrate make it an ideal, reproducible starting material for synthesizing advanced metal-chelating dyes and indicators in industrial chemical manufacturing .

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory formaldehyde air monitoring
Established method context (NIOSH 3500)
Cross-method comparability with DNPH and pararosaniline
Method development for complex matrices
Benchmark for aldehyde method comparison
Interference profile and spectral specificity review
Portable optical sensor fabrication
Polymer immobilization compatibility
Detection limit and reproducibility assessment
Metal ion detection and speciation
Tunable chromogenic response for Fe(II)/Fe(III)
Selectivity over interfering cations

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

399.95107742 g/mol

Monoisotopic Mass

399.95107742 g/mol

Heavy Atom Count

24

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